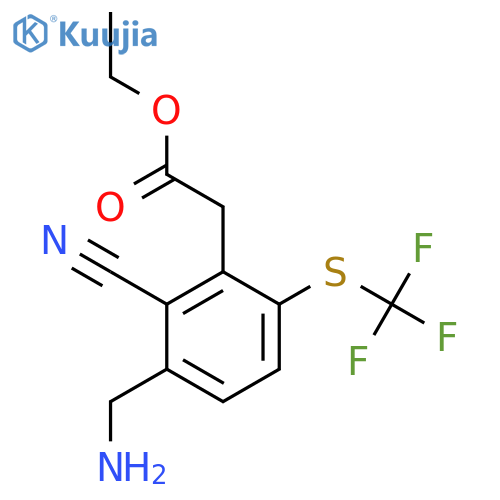

Cas no 1805963-70-5 (Ethyl 3-aminomethyl-2-cyano-6-(trifluoromethylthio)phenylacetate)

Ethyl 3-aminomethyl-2-cyano-6-(trifluoromethylthio)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-aminomethyl-2-cyano-6-(trifluoromethylthio)phenylacetate

-

- インチ: 1S/C13H13F3N2O2S/c1-2-20-12(19)5-9-10(7-18)8(6-17)3-4-11(9)21-13(14,15)16/h3-4H,2,5-6,17H2,1H3

- InChIKey: AXHIPERDVFMTBE-UHFFFAOYSA-N

- ほほえんだ: S(C(F)(F)F)C1=CC=C(CN)C(C#N)=C1CC(=O)OCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 408

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 101

Ethyl 3-aminomethyl-2-cyano-6-(trifluoromethylthio)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015019703-1g |

Ethyl 3-aminomethyl-2-cyano-6-(trifluoromethylthio)phenylacetate |

1805963-70-5 | 97% | 1g |

1,564.50 USD | 2021-06-18 |

Ethyl 3-aminomethyl-2-cyano-6-(trifluoromethylthio)phenylacetate 関連文献

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985

-

4. Book reviews

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

Ethyl 3-aminomethyl-2-cyano-6-(trifluoromethylthio)phenylacetateに関する追加情報

Ethyl 3-aminomethyl-2-cyano-6-(trifluoromethylthio)phenylacetate (CAS No. 1805963-70-5): A Comprehensive Overview

Ethyl 3-aminomethyl-2-cyano-6-(trifluoromethylthio)phenylacetate (CAS No. 1805963-70-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its intricate molecular structure, holds promise for various applications, particularly in the development of novel therapeutic agents and biochemical probes.

The molecular formula of Ethyl 3-aminomethyl-2-cyano-6-(trifluoromethylthio)phenylacetate underscores its complexity, featuring a phenyl ring substituted with multiple functional groups. The presence of an amino methyl group at the third position, a cyano group at the second position, and a trifluoromethylthio group at the sixth position contributes to its unique chemical properties and reactivity. These features make it a valuable intermediate in synthetic chemistry, enabling the construction of more complex molecules with potential biological activity.

In recent years, there has been a growing interest in compounds that incorporate fluorine atoms due to their ability to enhance metabolic stability, binding affinity, and overall pharmacological efficacy. The trifluoromethylthio group in Ethyl 3-aminomethyl-2-cyano-6-(trifluoromethylthio)phenylacetate is a prime example of such a functional moiety. Its electron-withdrawing nature can influence the electronic properties of the surrounding aromatic system, thereby modulating the compound's interactions with biological targets.

The cyano group at the second position of the phenyl ring adds another layer of complexity to this compound. Cyano groups are known for their ability to participate in various chemical reactions, including nucleophilic addition and condensation reactions. This reactivity makes Ethyl 3-aminomethyl-2-cyano-6-(trifluoromethylthio)phenylacetate a versatile building block for constructing more elaborate molecular architectures.

The amino methyl group at the third position introduces basicity to the molecule, which can be exploited in various pharmacological contexts. Amines are common pharmacophores in drug design due to their ability to form hydrogen bonds and interact with biological targets. The presence of this group suggests that Ethyl 3-aminomethyl-2-cyano-6-(trifluoromethylthio)phenylacetate may exhibit properties such as receptor binding or enzyme inhibition.

Recent studies have begun to explore the potential applications of Ethyl 3-aminomethyl-2-cyano-6-(trifluoromethylthio)phenylacetate in medicinal chemistry. Researchers have demonstrated its utility as a precursor in the synthesis of more complex molecules with therapeutic potential. For instance, derivatives of this compound have been investigated for their anti-inflammatory and anti-tumor properties. The combination of functional groups present in its structure allows for fine-tuning of its biological activity through structural modifications.

The synthesis of Ethyl 3-aminomethyl-2-cyano-6-(trifluoromethylthio)phenylacetate involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, have been employed to construct key intermediates efficiently. The use of fluorinated reagents and solvents has also been explored to introduce the trifluoromethylthio group with high selectivity.

In terms of physicochemical properties, Ethyl 3-aminomethyl-2-cyano-6-(trifluoromethylthio)phenylacetate exhibits characteristics that make it suitable for further derivatization and application in drug development. Its solubility profile, melting point, and stability under various conditions are critical factors that influence its utility as an intermediate. Detailed characterization using spectroscopic methods such as NMR, IR, and mass spectrometry has been essential in confirming its structure and purity.

The growing body of research on Ethyl 3-aminomethyl-2-cyano-6-(trifluoromethylthio)phenylacetate highlights its significance in modern chemical biology and drug discovery. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapies for various diseases. The multifaceted nature of its structure provides a rich framework for exploration, making it a cornerstone in the quest for novel pharmacological agents.

1805963-70-5 (Ethyl 3-aminomethyl-2-cyano-6-(trifluoromethylthio)phenylacetate) 関連製品

- 40435-42-5(2,2,5-trimethylhexan-1-ol)

- 345658-95-9(3-Bromo-2,2,3,3-tetrafluoropropylamine)

- 2172128-29-7(2-({1-3-chloro-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenyl-N-methylformamido}oxy)acetic acid)

- 185058-65-5(1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzodimidazol-2(3H)-one)

- 2138344-10-0(2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(2-methoxyphenyl)-)

- 2138120-03-1(4-(4-nitrobenzenesulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-6-amine)

- 145743-63-1(WAY127093B (racemate))

- 1805548-55-3(Ethyl 3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine-5-carboxylate)

- 1601908-36-4((4-ethylmorpholin-2-yl)methanesulfonamide)

- 877652-81-8(2-{(2-methylphenyl)methylsulfanyl}-3-(2-phenylethyl)-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)